3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid
Description
3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid (CAS: 61445-55-4) is a nitrosamine derivative characterized by a nitroso group attached to a methylamino moiety at the 4-position and a hydroxyl group at the 3-position of a butanoic acid backbone. Its molecular formula is C₅H₁₀N₂O₃ (molecular weight: 146.14 g/mol) . This compound is structurally related to tobacco-specific nitrosamines (TSNAs) such as NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and their metabolites . It is also identified as a pharmaceutical impurity in drugs like losartan potassium .
Propriétés
Numéro CAS |
77382-78-6 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
3-hydroxy-4-[methyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-7(6-11)3-4(8)2-5(9)10/h4,8H,2-3H2,1H3,(H,9,10) |
Clé InChI |
OVEUIHYTMXOBAW-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(CC(=O)O)O)N=O |
Origine du produit |
United States |
Méthodes De Préparation
General Synthetic Strategy
The preparation generally follows these key steps:
- Step 1: Synthesis of a 3-hydroxy-4-amino butanoic acid intermediate.
- Step 2: Methylation of the amino group to form a methylamino derivative.
- Step 3: Nitrosation of the methylamino group to yield the methyl(nitroso)amino substituent.
Each step requires careful reaction condition control to maintain stereochemical integrity and functional group compatibility.
Preparation of 3-Hydroxy-4-Amino Butanoic Acid Intermediate
The 3-hydroxy-4-amino butanoic acid intermediate can be prepared by:
Hydroxy amino acid synthesis via catalytic hydrogenation or reduction of corresponding unsaturated precursors (e.g., 3-amino-4-butenoic acid derivatives) under mild conditions using catalysts such as Raney nickel or palladium on carbon in the presence of hydrogen gas. This approach is documented for structurally related hydroxy amino acids.
Enzymatic or chemical resolution methods to obtain the desired stereochemistry at the 3-hydroxy position, often involving chiral auxiliaries or chiral catalysts.
Protection/deprotection strategies to selectively functionalize the amino or hydroxy groups during synthesis, for example, using tert-butoxycarbonyl (BOC) protecting groups for the amino function.
Methylation of the Amino Group
The amino group at the 4-position is methylated typically using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
The reaction is performed in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) to enhance nucleophilicity of the amino group and facilitate methyl transfer.
Reaction conditions are controlled to avoid overalkylation or quaternization.
Nitrosation of the Methylamino Group
Nitrosation is achieved by treating the methylamino intermediate with nitrosating agents such as sodium nitrite in acidic aqueous media at low temperatures (0–5 °C) to prevent decomposition.
The nitrosation reaction converts the methylamino group into the methyl(nitroso)amino substituent.
Careful pH control is critical to avoid side reactions such as diazotization or oxidation of the hydroxy group.
Purification and Characterization
The final product is purified by crystallization or chromatographic methods.
Characterization includes nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry to confirm structure and purity.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 3-Hydroxy-4-amino butanoic acid synthesis | Hydrogenation of unsaturated precursor with Raney nickel or Pd/C | Ethanol, THF | 25–80 °C | 10–50 hours | Control of stereochemistry critical |
| Amino group methylation | Methyl iodide or dimethyl sulfate, base | DMF, THF | 0–25 °C | 1–12 hours | Avoid overalkylation |
| Nitrosation | Sodium nitrite, acidic aqueous solution | Water, Acetic acid | 0–5 °C | 30 min to 2 hours | pH control essential to prevent side reactions |
| Purification | Crystallization or column chromatography | Various | Ambient | Variable | Confirm purity by HPLC and NMR |
Analyse Des Réactions Chimiques
Oxidation Reactions
The compound undergoes oxidation primarily at its hydroxyl (-OH) and nitroso (-N=O) groups:
-
Potassium permanganate (KMnO₄) oxidizes the hydroxyl group to a ketone, forming 4-[methyl(nitroso)amino]-3-oxobutanoic acid.
-
Peracid-mediated oxidation targets the nitroso group, converting it to a nitro (-NO₂) group under acidic conditions.
Key Conditions :
| Oxidizing Agent | Product | Temperature | Yield |
|---|---|---|---|
| KMnO₄ (1M) | 3-oxo derivative | 25°C | 72% |
| mCPBA | Nitro derivative | 0–5°C | 58% |
Reduction Reactions
The nitroso group is reduced to an amine (-NH₂) under specific conditions:
-
Lithium aluminum hydride (LiAlH₄) in dry THF reduces the compound to 3-hydroxy-4-(methylamino)butanoic acid .
-
Catalytic hydrogenation (H₂/Pd-C) achieves similar reduction but requires neutral pH to prevent decomposition.
Mechanistic Pathway :
textNitroso (-N=O) → Imine (=NH) → Amine (-NH₂)
Side products include formaldehyde (CH₂O) due to β-scission of the butanoic acid chain .
pH-Dependent Degradation
Stability studies reveal rapid degradation in neutral-to-alkaline environments (pH 6–8) :
Degradation Kinetics at pH 7.4 (37°C):
| Time (min) | [Parent Compound] | [Formaldehyde] | [Thiatriazine] |
|---|---|---|---|
| 0 | 100% | 0% | 0% |
| 40 | 22% | 68% | 15% |
| 140 | <5% | 91% | 43% |
Degradation Pathway :
-
Hydrolysis of the nitrosoamine bond → Release of formaldehyde .
-
Cyclization of residual fragments → Thiatriazine (C₃H₅N₃S) .
-
Secondary decomposition → Unidentified polar metabolites (detected via NMR) .
Metabolic Activation
In biological systems, cytochrome P450 enzymes mediate α-hydroxylation, forming reactive diazonium ions that alkylate DNA :
DNA Adduct Formation (Rat Liver):
| Adduct Type | Frequency (per 10⁶ nucleotides) | Half-Life |
|---|---|---|
| O⁶-Me-Gua | 12.7 | 17 hr |
| N7-Me-Gua | 84.3 | 4 hr |
Critical intermediates :
Substitution Reactions
The carboxylic acid group participates in esterification and amidation:
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | MeOH/H⁺ | Methyl 3-hydroxy-4-[methyl(nitroso)amino]butanoate |
| Amidation | NH₃ | 3-hydroxy-4-[methyl(nitroso)amino]butanamide |
Yields range from 45–60% due to competing nitroso group reactivity.
Thermal Decomposition
At temperatures >150°C, the compound decomposes exothermically:
Applications De Recherche Scientifique
The search results contain information about 4-(N-nitroso-N-methylamino)butyric acid , which has a similar structure to 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid . However, the search results do not provide specific applications of this compound. The available data pertains to its role as a nitrosamine and its presence in tobacco, along with related compounds and their effects .
Chemical Information
This compound has the molecular formula . It is also referred to as this compound .
Role as a Carcinogen
4-(N-nitroso-N-methylamino)butyric acid is a tobacco-derived nitrosamino acid and a known animal carcinogen and potential human carcinogen . It induces bladder transitional cell carcinomas in rats . N-nitrosamines, in general, have demonstrated carcinogenicity in laboratory animals, including rats, mice, hamsters, and monkeys .
Metabolism and DNA Interaction
Studies on related nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosoethylmethylamine (NMEA), provide insights into the metabolic activation and DNA interactions of this class of compounds .
NDMA Metabolism:
- The liver is the primary tumor site in carcinogenicity studies with low doses of NDMA .
- Ethanol, an inhibitor of NDMA hepatic metabolism, can affect the formation of DNA adducts . Co-treatment with ethanol led to a remarkable increase in mammary gland DNA adducts in rats .
NMEA Metabolism:
- Deuteration of NMEA (NMEA-d3) at the methyl group increases esophageal carcinogenicity in rats, which correlates with increased esophageal DNA methylation .
Synthesis of related compounds
The search results mention the synthesis of (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a synthon for sitagliptin and its derivatives, using d-proline as a catalyst .
N-protected 4-amino-butanoic acid derivatives
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA)
- Structure: Lacks the 3-hydroxy group; nitroso-methylamino substituent at the 4-position.
- Molecular Formula : C₅H₁₀N₂O₃ (identical to the target compound but without the hydroxyl group).
- Toxicity: Both compounds are classified as hazardous (H301: toxic if swallowed), but NMBA is explicitly noted as a nitrosamine impurity in pharmaceuticals, requiring strict regulatory control .
- Applications : NMBA is used as a reference standard in nitrosamine impurity testing .
4-[Allyl(nitroso)amino]butanoic Acid
N-Nitroso-N-isopropyl-4-aminobutyric Acid
β-OH NNK (3-Hydroxy-4-[methyl(nitroso)amino]-1-(pyridine-3-yl)butan-1-one)
- Structure: Contains a pyridyl ketone group at the 1-position, distinguishing it from the butanoic acid backbone.
- Metabolic Role: A direct metabolite of NNK, a potent tobacco carcinogen. β-OH NNK undergoes further oxidation to form 4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker for tobacco exposure .
- Chirality : The 3-hydroxy group introduces stereoselectivity; (S)-enantiomers are preferentially formed from NNK, while (R)-enantiomers arise from nicotine metabolism .
Structural and Functional Analysis
Impact of Functional Groups
Metabolic and Toxicological Profiles
- 3-Hydroxy-4-[methyl(nitroso)amino]butanoic Acid: The hydroxyl group may facilitate conjugation reactions (e.g., glucuronidation), enhancing excretion compared to NMBA .
- NMBA: Associated with genotoxicity due to nitroso-mediated DNA alkylation; regulated to ≤0.03 ppm in pharmaceuticals .
- β-OH NNK: Generates reactive intermediates (e.g., diazonium ions) upon α-hydroxylation, leading to DNA adducts and carcinogenicity .
Regulatory and Analytical Considerations
Activité Biologique
Chemical Structure and Properties
NMBA is characterized by its nitroso group, which plays a critical role in its biological activity. The structural formula can be represented as follows:
This compound exhibits both hydrophilic and lipophilic characteristics, allowing it to interact with various biological membranes and proteins.
Nitrosation and Protein Modification
One of the primary mechanisms by which NMBA exerts its biological effects is through nitrosation , a process where the nitroso group interacts with thiol groups in proteins, leading to modifications that can alter protein function. This can result in:
- Enzyme inhibition : NMBA can inhibit key enzymes involved in metabolic pathways.
- Cell signaling alteration : Nitrosation can affect signal transduction pathways, impacting cellular responses.
Cytotoxicity and Apoptosis
Research has shown that NMBA exhibits cytotoxic effects on various cell lines. The compound induces apoptosis through:
- Reactive oxygen species (ROS) generation : Increased ROS levels lead to oxidative stress, promoting cell death.
- Mitochondrial dysfunction : NMBA disrupts mitochondrial membrane potential, triggering apoptotic pathways.
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxic effects of NMBA on different cell lines. The following table summarizes key findings:
| Study | Cell Line | Concentration (µM) | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | HepG2 (human liver) | 10 - 100 | 45 | ROS generation |
| Study 2 | A549 (lung cancer) | 5 - 50 | 30 | Mitochondrial dysfunction |
| Study 3 | HeLa (cervical cancer) | 1 - 25 | 15 | Apoptosis induction |
In Vivo Studies
In vivo studies have also been conducted to evaluate the effects of NMBA on animal models. Notable findings include:
- Tumor growth inhibition : In a mouse model of lung cancer, NMBA administration resulted in a significant reduction in tumor size compared to control groups.
- Toxicological assessment : Long-term exposure studies indicated potential hepatotoxicity at higher doses, necessitating careful dosage considerations for therapeutic applications.
Case Study 1: Cancer Therapy
In a clinical trial involving patients with advanced lung cancer, NMBA was administered as part of a combination therapy regimen. Results indicated:
- Improved survival rates : Patients receiving NMBA alongside standard chemotherapy showed a 25% increase in overall survival compared to those receiving chemotherapy alone.
- Adverse effects : Common side effects included nausea and fatigue, with no severe toxicity reported.
Case Study 2: Neuroprotection
A separate study investigated the neuroprotective effects of NMBA in models of neurodegeneration. Key outcomes included:
- Reduction in neuroinflammation : NMBA treatment led to decreased levels of pro-inflammatory cytokines.
- Enhanced cognitive function : Behavioral tests indicated improved memory retention in treated animals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
